3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C32H48N4. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminopyridines with substituted benzimidazoles. One common method includes the use of cyclohexanones and 2-aminopyridines under metal-free, iodine-promoted conditions. Air oxygen acts as an oxidant, and iodine serves as a mediator .
Industrial Production Methods
Companies like Sigma-Aldrich provide this compound as part of a collection of rare and unique chemicals for early discovery researchers .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like air oxygen or iodine.
Reduction: Can be reduced using common reducing agents.
Substitution: Undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Air oxygen, iodine.
Reducing Agents: Common reducing agents like sodium borohydride.
Substitution Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole derivatives .
Scientific Research Applications
3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialized materials and chemicals
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure with a butyl group instead of an octyl group.
2-Ethyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile: Contains an ethyl group instead of an octyl group.
Uniqueness
3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C32H48N4 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3-methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C32H48N4/c1-4-6-8-10-12-13-14-16-20-24-34-31-27(21-17-15-11-9-7-5-2)26(3)28(25-33)32-35-29-22-18-19-23-30(29)36(31)32/h18-19,22-23,34H,4-17,20-21,24H2,1-3H3 |
InChI Key |
DRYYNNMBCOECMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCCCCCCC |
Origin of Product |
United States |
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